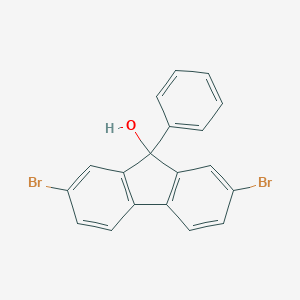
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
Übersicht
Beschreibung
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C19H12Br2O . It is a member of the fluorene group of compounds . The compound has been used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other organic semiconducting polymers .
Synthesis Analysis
The synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol involves the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide .Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is planar, with all atoms, except for those of the methyl groups, being exactly coplanar . There are weak π-π interactions with a centroid-centroid distance of 3.8409 Å between symmetry-related molecules, which stack along the c axis .Chemical Reactions Analysis
While specific chemical reactions involving 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol are not detailed in the search results, it is known to be used as a precursor in the synthesis of organic semiconducting polymers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 416.1 g/mol . It has a density of 1.7±0.1 g/cm³, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 272.1±30.1 °C . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a polar surface area of 20 Ų and a molar volume of 240.3±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Dielectric Materials for Electronics
The compound can be used in the synthesis of new derivatives of 2-7-dibromofluorene and benzocyclobutene . These derivatives are perspective dielectric materials for electronics . They act as dielectric materials with high thermal stability and excellent dielectric properties .
Creation of Conjugated Polymers
The introduction of polar donor or acceptor fragments into the structure and the creation of conjugated polymers leads to the appearance of fluorescence properties, hole conductivity . These properties are useful for creating a number of electronic devices, including solar panels, polymer electroluminescent materials, displays, etc .
Production of Highly Stable Polymers
The introduction of a benzocyclobutene fragment into the fluorene structure results in crosslinked highly stable polymers with good insulating properties, mechanical strength, and thermal stability .
Synthesis of Label-free DNA Microarrays
It may be used in the synthesis of conjugated polymer, poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), used in label-free DNA microarrays .
Preparation of Blue Photoluminescent Unsymmetrically Substituted Polyfluorene
It was used in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene .
Precursor to Organic Semiconducting Polymers
This material is a precursor to a number of organic semiconducting polymers for OPV as well as a variety of hole transport for OLED devices .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that this compound is a precursor to a number of organic semiconducting polymers . These polymers are used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLED) devices .
Mode of Action
As a precursor to organic semiconducting polymers, it likely contributes to the formation of the polymer structure, which then interacts with light or electric current in opv and oled devices .
Biochemical Pathways
It is known that fluorenes, a class of compounds to which this molecule belongs, are used in the synthesis of organic semiconducting polymers .
Result of Action
In the context of materials science, this compound contributes to the performance of opv and oled devices by forming semiconducting polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol. In general, factors such as temperature, humidity, and light exposure can affect the stability and performance of organic semiconducting polymers .
Eigenschaften
IUPAC Name |
2,7-dibromo-9-phenylfluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZUBRZNTWOSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622566 | |
| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |
CAS RN |
132717-37-4 | |
| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

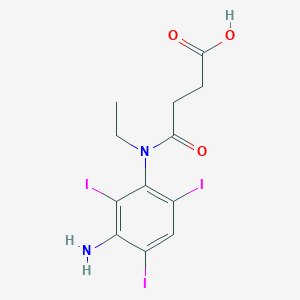
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
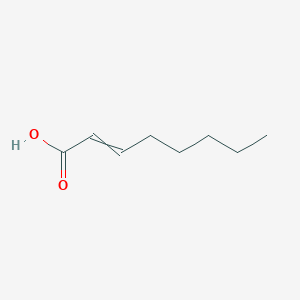

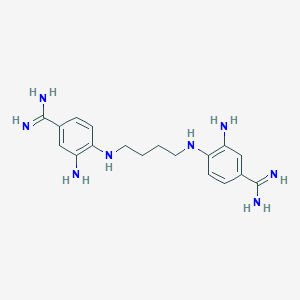
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)

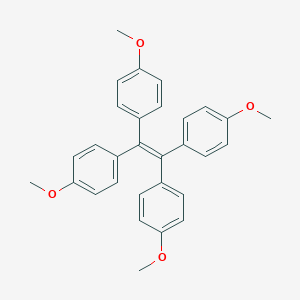
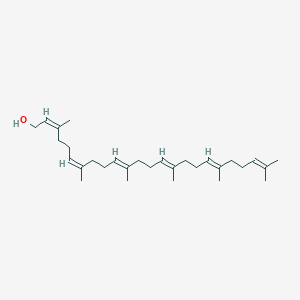

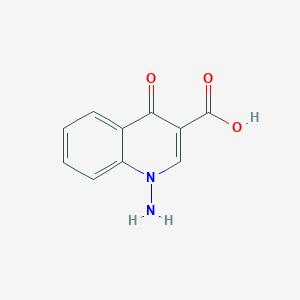
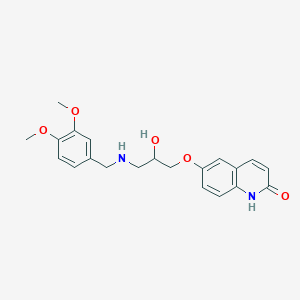
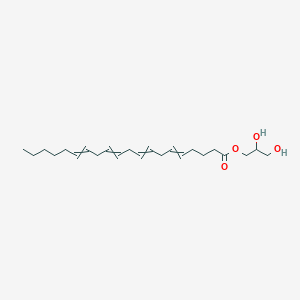
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)